molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B063485
CAS No.: 160127-75-3
M. Wt: 151.21 g/mol
InChI Key: YRTHQTAVIFQEEG-VIFPVBQESA-N
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Description

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

160127-75-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1

InChI Key

YRTHQTAVIFQEEG-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@]1(CN2CCC1CC2)O

SMILES

C#CC1(CN2CCC1CC2)O

Canonical SMILES

C#CC1(CN2CCC1CC2)O

Synonyms

1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (100 ml of a 2M solution in pentane) was added portion-vise over a period of 20 minutes to a stirred solution of ethynyltrimethylsilane (19.6 g) in dry tetrahydrofuran (400 ml) at -70° C. The mixture was stirred for 1 hour at -70° C. A solution of 3-quinuclidinone (2.4 g) in dry tetrahydrofuran (100 ml) was then added to the mixture and the mixture stirred for 1 hour at -70° C. Methanol (1 ml) was then added to the mixture and the mixture allowed to warm to room temperature. The solvents were removed by evaporation. Methanol (500 ml) and potassium carbonate (40 g) were added to the residue and the mixture was stirred for 1 hour. The solvent was removed by evaporation. The residue was triturated with water (500 ml) and then dried in vacuo to give 3-ethynyl-3-hydroxy-quinuclidine as a solid, m.p. 193-197° C.; NMR (DMSO-d6): 1.5-1.3(1H, m), 1.4-1.6(1H, m), 1.7-1.95(3H, m), 2.55-2.8(5H, m), 2.95(1H, d), 3.3(1H, d) and 5.4(1H, s); m/z 152 (M+H).
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1 mL
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Synthesis routes and methods II

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver esterase (8.0 ml, 9200 units,in 3.2M aqueous ammonium sulphate solution at pH 8; S1 gma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2H aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH 9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg), m.p. 204-207° C., [α]20D =+54.5° (C=0.99, methanol).
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(±)-3-ethynyl-3-butyryloxyquinuclidine
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4.42 g
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Synthesis routes and methods III

Procedure details

A solution of (±)-3-ethynyl-3-butyryloxyquinuclidine (4.42 g) in deionised water (700 ml) containing methanol (35 ml) was adjusted to pH 7.0 using an 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). A suspension of pig liver eaterase (8.0 ml, 9200 units, in 3.2M aqueous ammonium sulphate solution at pH8; Sigma Chemical Company Ltd) was added to the reaction mixture and the mixture was stirred at ambient temperature whilst maintaining the pH at 7.0 using 0.1M aqueous sodium hydroxide solution (dispensed by a pH autotitrater). After 5.5 hours, 7.3 ml of the sodium hydroxide solution had been consumed, indicating that the hydrolysis was 35% complete. The pH of the reaction mixture was adjusted to 2.5 using 2M aqueous hydrochloric acid and the mixture was stirred for 10 minutes. 2M aqueous sodium hydroxide solution was then added to the mixture to give a pH of 7.05 and the mixture extracted with diethyl ether (3×200 ml, followed by 12×150 ml). The aqueous phase was separated, and freeze dried over a period of 48 hours to give a solid which was dissolved in deionised water (30 ml). The solution was filtered and the filtrate was basified to pH9 using 10.8M sodium hydroxide solution to give a solid. The solid was collected by filtration to give (+)-3-ethynyl-3-hydroxyquinuclidine, (554 mg) m.p. 204°-207° C., [α]20D =54.5° (C=0.99, methanol).
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(±)-3-ethynyl-3-butyryloxyquinuclidine
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4.42 g
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35 mL
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700 mL
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Synthesis routes and methods IV

Procedure details

The above oil containing (-)-3-ethynyl-3-butyryloxyquinuclidine was treated with a solution of potassium hydroxide (2.24 g) in methanol (50 ml). The mixture was stirred at ambient temperature for 2 hours. The mixture was evaporated and deionised water (2 ml) was added to the residue to give a solid. The solid was collected by filtration, washed with water (2×2 ml) and dried under vacuum over phosporus pentoxide to give (-)-3-ethynyl-3-hydroxyquinuclidine (611 mg) as a solid, m.p. 199°-202° C., [α]19D =-56.1° (C=1.02, methanol).
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(-)-3-ethynyl-3-butyryloxyquinuclidine
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